REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]([CH:21]=O)([CH3:20])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]([C:21]#[CH:1])([CH3:20])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred in the cooling bath for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
ADDITION
|
Details
|
aqueous NH4Cl solution is added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the combined extracts are concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |